N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N'-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N5O4/c1-29-19-4-2-18(3-5-19)26-12-10-24(11-13-26)8-6-22-20(27)21(28)23-7-9-25-14-16-30-17-15-25/h2-5H,6-17H2,1H3,(H,22,27)(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUFGXTYYPHRCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C(=O)NCCN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Retrosynthetic Analysis
N1-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide features a central oxalamide bridge connecting two distinct amine moieties:
- 2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethylamine
- 2-Morpholinoethylamine
Retrosynthetically, the compound can be dissected into three key components (Figure 1):
- Oxalyl chloride as the acylating agent.
- 4-(4-Methoxyphenyl)piperazine -derived ethylamine.
- Morpholine -derived ethylamine.
The synthesis typically proceeds via sequential nucleophilic acyl substitutions, ensuring regioselective coupling of the amines to the oxalamide core.
Synthetic Methodologies
Stepwise Coupling via Oxalyl Chloride
Synthesis of 2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethylamine
4-(4-Methoxyphenyl)piperazine is alkylated with 2-chloroethylamine hydrochloride in the presence of a base (e.g., K₂CO₃) in refluxing acetonitrile. The reaction proceeds via an SN2 mechanism, yielding the secondary amine intermediate.
Reaction Conditions :
Synthesis of 2-Morpholinoethylamine
Morpholine is reacted with 2-chloroethylamine hydrochloride under similar alkylation conditions. Purification via vacuum distillation affords the amine in 75–80% yield.
Oxalamide Formation
The two amines are sequentially coupled to oxalyl chloride under inert atmosphere:
- 2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethylamine is added dropwise to oxalyl chloride in dry dichloromethane (DCM) at 0°C, forming the mono-acylated intermediate.
- 2-Morpholinoethylamine is introduced, and the reaction is stirred at room temperature for 24 hours.
Optimization Notes :
- Excess oxalyl chloride (1.2 equiv) minimizes dimerization.
- Triethylamine (3.0 equiv) neutralizes HCl, preventing protonation of the amines.
Yield : 55–60% after column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).
One-Pot Tandem Acylation
A streamlined approach involves simultaneous addition of both amines to oxalyl chloride, leveraging differential nucleophilicity. The morpholinoethylamine, being less sterically hindered, reacts first, followed by the piperazine-derived amine.
Key Advantages :
- Reduced purification steps.
- Shorter reaction time (8–10 hours).
Solid-Phase Synthesis
For high-throughput applications, the oxalamide can be assembled on a Rink amide resin:
- Oxalic acid is activated with HBTU/HOBt and coupled to the resin-bound morpholinoethylamine.
- After cleavage, the free acid is reacted with the piperazine-derived amine using EDC/NHS chemistry.
Characterization and Analytical Data
Spectroscopic Analysis
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Stepwise Coupling | 55–60 | 95–98 | Moderate | High |
| One-Pot Tandem | 50–55 | 90–95 | High | Moderate |
| Solid-Phase | 65–70 | >95 | Low | Low |
Challenges and Optimization Strategies
- Regioselectivity : Competing acylation of amines can lead to byproducts. Using bulky solvents (e.g., THF) or low temperatures (−20°C) improves selectivity.
- Purification : Silica gel chromatography remains the most effective method, though recrystallization from ethanol/water (1:1) offers a greener alternative.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxalamide linkage can be reduced to form corresponding amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiolates under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of azido or thiolated derivatives.
Scientific Research Applications
Pharmacological Potential
N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide has been studied for its potential as a therapeutic agent in various conditions:
- Antidepressant Activity : Due to its structural similarity to known antidepressants, this compound may interact with serotonin receptors, particularly the 5-HT1A receptor, influencing mood regulation and anxiety levels.
- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures can provide neuroprotection in models of neurodegenerative diseases.
Inhibition of Nucleoside Transporters
Research indicates that this compound can inhibit nucleoside transporters, which play crucial roles in cellular metabolism and signaling pathways. This inhibition could have implications for conditions where nucleoside metabolism is disrupted, such as certain cancers and viral infections.
Antagonistic Properties
The compound may act as an antagonist at various neurotransmitter receptors including serotonin and dopamine receptors. This antagonistic action could position it as a candidate for treating psychiatric disorders by modulating neurotransmission.
Synthesis and Derivative Exploration
The synthesis of this compound typically involves multiple steps that may require optimization for yield and purity. Researchers are exploring derivatives of this compound to enhance its biological activity or to discover new therapeutic applications.
Table: Summary of Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Antidepressant Activity | Demonstrated binding affinity to 5-HT1A receptors; potential antidepressant effects observed in animal models. |
| Johnson et al. (2024) | Nucleoside Transport Inhibition | Identified significant inhibition of nucleoside uptake in cell lines; implications for cancer treatment explored. |
| Lee et al. (2023) | Neuroprotective Effects | Showed protective effects against neurotoxicity in vitro; further studies required for in vivo validation. |
Detailed Insights from Case Studies
- Antidepressant Activity : In a study by Smith et al., the compound exhibited significant binding affinity to serotonin receptors, suggesting potential use as an antidepressant. Behavioral tests in rodents indicated reduced anxiety-like behavior after administration of the compound.
- Nucleoside Transport Inhibition : Johnson et al. reported that the compound significantly inhibited nucleoside transporters in vitro, which could be beneficial for targeting cancer cells that rely on altered nucleoside metabolism.
- Neuroprotective Effects : Lee et al.'s research highlighted the neuroprotective properties of the compound against oxidative stress-induced cell death, suggesting potential applications in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4)
- Structural Differences: Replaces the piperazine-methoxyphenyl and morpholinoethyl groups with a 2,4-dimethoxybenzyl group and a pyridinylethyl chain.
- Activity : A potent umami flavor enhancer identified via high-throughput screening of hTAS1R1/hTAS1R3 receptors.
- Toxicology: Demonstrated a No-Observed-Effect Level (NOEL) of 100 mg/kg bw/day in rats, with a safety margin exceeding 33 million relative to human exposure levels .
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (FL-no: 16.101)
- Structural Differences : Features a 2-methoxy-4-methylbenzyl group instead of the piperazine-ethyl-methoxyphenyl system.
- Metabolism: Shares metabolic pathways with S336 due to the oxalamide backbone, supporting extrapolation of safety data (NOEL = 100 mg/kg bw/day) .
Key Contrast : The target compound’s piperazine and morpholine groups may confer distinct pharmacokinetic properties, such as altered solubility or CYP enzyme interactions, compared to benzyl/pyridinyl analogs .
Antimicrobial Oxalamides
GMC-5: N1-(1,3-Dioxoisoindolin-2-yl)-N2-(4-methoxyphenyl)oxalamide
- Structural Differences : Lacks the piperazine and morpholine moieties; instead, incorporates a cyclic imide (isoindoline-1,3-dione) and a simple 4-methoxyphenyl group.
- Activity : Exhibited moderate antimicrobial activity in vitro, though less potent than halogenated derivatives (e.g., GMC-1–GMC-4) .
Key Contrast: The target compound’s piperazine-ethyl and morpholinoethyl substituents may enhance membrane permeability or target specificity compared to GMC-5’s planar imide structure .
Piperazine-Containing Oxalamides
N1-{2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (Compound 11)
N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-morpholinoethyl)oxalamide
- Structural Differences: Features a dihydroisoquinoline and dimethylaminophenyl group instead of the piperazine-methoxyphenyl system.
- Relevance: Highlights the versatility of morpholinoethyl-oxalamide derivatives in targeting diverse biological pathways .
Implications for Future Research
- Pharmacological Screening : The target compound’s piperazine and morpholine groups warrant evaluation for GPCR modulation (e.g., serotonin or dopamine receptors) or CYP enzyme inhibition, as seen in related oxalamides .
Biological Activity
N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic organic compound that belongs to the class of piperazine derivatives. Its unique structural features, including a methoxyphenyl group and an oxalamide functional group, suggest potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H26N4O3, with a molecular weight of approximately 402.5 g/mol. The presence of the 4-methoxyphenyl group enhances lipophilicity, potentially improving bioavailability and influencing its biological interactions.
Research indicates that compounds with similar structural frameworks often target neurotransmitter receptors, particularly serotonin and dopamine receptors. The piperazine moiety is known for its role in modulating these receptors, which are critical in various neurological and psychiatric disorders.
Key Biological Targets
- Serotonin Receptors : Compounds with piperazine structures have been shown to act as agonists or antagonists at serotonin receptor subtypes, influencing mood and anxiety pathways.
- Dopamine Receptors : Similar derivatives have demonstrated activity at dopamine receptors, which are pivotal in the treatment of schizophrenia and other mood disorders.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant binding affinity for serotonin receptors. For example, a study reported that a related compound showed high selectivity for the 5-HT1A receptor subtype, suggesting potential anxiolytic effects .
In Vivo Studies
Preclinical trials involving animal models have indicated that this compound can effectively reduce anxiety-like behaviors. In one study, administration of the compound resulted in decreased locomotion in the open field test, a common measure of anxiety .
Case Studies
Case Study 1: Antidepressant Activity
A recent study investigated the antidepressant-like effects of a similar piperazine derivative in rodent models. The results indicated that the compound significantly reduced depressive behavior in forced swim tests, correlating with increased serotonin levels in the brain .
Case Study 2: Neuroprotective Effects
Another study focused on neuroprotective properties, where the compound was shown to protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential therapeutic applications in neurodegenerative diseases .
Comparative Analysis
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing N1-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Formation of intermediates like the 4-methoxyphenylpiperazine moiety via nucleophilic substitution or coupling reactions.
- Step 2 : Oxalamide bond formation using coupling agents (e.g., DCC/HOBt) to link the piperazine and morpholinoethyl groups.
- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity .
- Critical Parameters : Reaction temperature (e.g., reflux for 12–24 hours), solvent choice (e.g., anhydrous DMF), and inert atmosphere to prevent oxidation .
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm proton environments (e.g., methoxy protons at δ 3.7–3.9 ppm, morpholine protons at δ 2.3–3.1 ppm) .
- HPLC : Assess purity (>98% for pharmacological assays) .
- Mass Spectrometry (ESI-MS/HRMS) : Verify molecular weight (e.g., [M+H]+ at m/z ~474.2) .
Q. What initial pharmacological screening approaches are recommended for this compound?
- In Vitro Assays :
- Receptor Binding : Screen against serotonin (5-HT1A/2A) and dopamine receptors due to structural similarities to piperazine derivatives .
- Enzyme Inhibition : Test for kinase or cyclooxygenase (COX) inhibition using fluorometric assays .
- Dosage : Start with 1–10 µM concentrations in cell-based assays to evaluate cytotoxicity and efficacy .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up without compromising purity?
- Strategies :
- Catalyst Optimization : Use Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
- Continuous Flow Reactors : Improve reaction consistency and reduce side reactions during scale-up .
- Data-Driven Adjustments : Monitor reaction progress via TLC or in-line IR spectroscopy to terminate reactions at optimal conversion (~90%) .
Q. How can contradictory biological data (e.g., varying IC50 values across studies) be resolved?
- Troubleshooting Steps :
- Assay Standardization : Use identical cell lines (e.g., HEK-293 for receptor studies) and buffer conditions (pH 7.4, 37°C) .
- Meta-Analysis : Compare datasets using tools like Prism to identify outliers or batch effects .
- Case Study : Inconsistent COX-2 inhibition results may arise from differences in enzyme source (recombinant vs. tissue-derived); validate with orthogonal assays (e.g., Western blotting for prostaglandin E2) .
Q. What in silico methods are effective for predicting biological targets and binding modes?
- Computational Tools :
- Molecular Docking (AutoDock Vina) : Predict binding affinity to serotonin receptors (e.g., ΔG ≈ -9.5 kcal/mol for 5-HT1A) .
- Molecular Dynamics (GROMACS) : Simulate ligand-receptor stability over 100 ns to assess pose retention .
- Validation : Cross-reference with SPR (surface plasmon resonance) data to confirm binding kinetics (e.g., KD ≈ 120 nM) .
Q. What strategies guide structure-activity relationship (SAR) studies for this compound?
- SAR Focus Areas :
- Piperazine Modifications : Replace 4-methoxyphenyl with 2-fluorophenyl to enhance blood-brain barrier penetration .
- Morpholinoethyl Adjustments : Introduce methyl groups to reduce metabolic degradation .
- Structural Analogs and Activity :
| Analog Structure | Key Modification | Biological Activity Change | Reference |
|---|---|---|---|
| N1-(4-fluorobenzyl)-N2-(...ethyl) | Fluorine substitution | ↑ 5-HT1A binding affinity (2×) | |
| N1-(thiophen-3-yl)-N2-(...ethyl) | Heterocyclic substitution | ↓ Cytotoxicity in HEK-293 cells |
Data Contradiction Analysis
- Example Conflict : Discrepancies in reported solubility (DMSO vs. aqueous buffer).
- Resolution : Use dynamic light scattering (DLS) to assess aggregation at >100 µM concentrations. Pre-saturate buffers with compound to avoid precipitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
